Product packaging for Fmoc-N-methyl-O-methyl-D-tyrosine(Cat. No.:CAS No. 193086-28-1)

Fmoc-N-methyl-O-methyl-D-tyrosine

Cat. No.: B1442876
CAS No.: 193086-28-1
M. Wt: 431.5 g/mol
InChI Key: FRHSGZVWEBYEIV-XMMPIXPASA-N
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Description

Contextualization of N-Methylated and D-Amino Acids in Contemporary Peptide Science

The therapeutic potential of many native peptides is often limited by their poor metabolic stability and low bioavailability. researchgate.net To overcome these drawbacks, chemists introduce structural modifications, with N-methylation and the incorporation of D-amino acids being two of the most effective strategies. researchgate.netresearchgate.net

N-Methylated Amino Acids: The substitution of the amide proton with a methyl group on the peptide backbone has profound effects on the resulting peptide's properties. This single modification can improve pharmacokinetic profiles by increasing resistance to enzymatic degradation by proteases. researchgate.netpeptide.comnih.gov The N-methyl group can also disrupt intramolecular hydrogen bonds, which may lead to improved solubility and membrane permeability. researchgate.netpeptide.com Furthermore, N-methylation introduces conformational rigidity, which can lock the peptide into a bioactive conformation, sometimes converting a receptor agonist into a potent antagonist. researchgate.netpeptide.com This strategic modification has become a key tool in medicinal chemistry to enhance the drug-like properties of peptide-based therapeutics. acs.org

D-Amino Acids: While proteins in mammals are exclusively composed of L-amino acids, the incorporation of their mirror images, D-amino acids, is a powerful strategy to enhance peptide stability. taylorandfrancis.com Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids. lifetein.comnih.gov This increased stability leads to a longer in vivo half-life, a crucial attribute for therapeutic peptides. lifetein.comnih.gov The introduction of a D-amino acid can also induce significant changes in the peptide's secondary structure and folding, which can be exploited to fine-tune its biological activity and binding affinity for a specific target. rsc.org In some cases, this has led to improved antibacterial action or the creation of peptides with novel biological functions. mdpi.com

The combined use of N-methylation and D-amino acids can synergistically enhance a peptide's therapeutic properties, making derivatives like Fmoc-N-methyl-O-methyl-D-tyrosine particularly valuable in the design of next-generation peptide drugs.

Fundamental Significance of Tyrosine Side Chain Modifications in Bioactive Peptides

The tyrosine residue plays a crucial role in a multitude of biochemical processes. nih.govrsc.org Its phenolic side chain is amphiphilic, meaning its aromatic ring can participate in hydrophobic interactions while the hydroxyl group can act as a hydrogen bond donor and acceptor. nih.gov This versatility allows tyrosine to be a key player in protein-protein and protein-ligand interactions, often found in the active sites of enzymes. nih.govpeptide.com

Modifying the tyrosine side chain is a widely used strategy to modulate the function and properties of peptides and proteins. nih.govnih.gov These modifications can fine-tune stability, optimize pharmacokinetic parameters, and alter biological activity. nih.gov One such modification is O-methylation, where the hydrogen of the hydroxyl group is replaced by a methyl group. This seemingly simple change has several important consequences:

Blocked Phosphorylation: Tyrosine is famously a site for phosphorylation, a key post-translational modification that regulates cellular signaling. O-methylation permanently blocks this site, which can be useful for studying the role of phosphorylation or creating peptides that cannot be regulated by kinases. chemicalbook.comadvancedchemtech.com

Altered Binding Interactions: By removing the hydrogen bond-donating ability of the hydroxyl group, O-methylation changes the way the residue interacts with its binding partners. This can be used to probe the specific interactions required for biological activity or to design peptides with altered receptor selectivity.

Increased Lipophilicity: The addition of a methyl group increases the hydrophobicity (lipophilicity) of the tyrosine side chain. This can enhance the peptide's ability to cross cell membranes and potentially improve its oral bioavailability.

The ability to incorporate a pre-modified tyrosine residue like O-methyl-D-tyrosine during synthesis ensures that the modification is present at a specific, desired location within the peptide sequence, providing precise control over the final molecular architecture. acs.org

Overview of Fmoc Protecting Group Strategy in Advanced Peptide Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise construction of peptide chains on a solid support. altabioscience.com The most widely used and versatile approach today is the Fmoc/tBu strategy. nih.govacs.orgscielo.org.mx This method relies on the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the incoming amino acid. altabioscience.comcreative-peptides.com

The key features and advantages of the Fmoc protecting group strategy include:

Orthogonality: The Fmoc group is base-labile, meaning it is removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent. creative-peptides.comchempep.com This is in contrast to the acid-labile protecting groups (like tert-Butyl, tBu) used for the amino acid side chains. This "orthogonality" ensures that the side-chain protecting groups remain intact during the repeated cycles of α-amino deprotection, preventing unwanted side reactions. altabioscience.comnih.gov

Milder Conditions: Compared to the older Boc/Bzl strategy, which requires repeated use of strong acids like trifluoroacetic acid (TFA) for deprotection, the Fmoc strategy is significantly milder. altabioscience.comnih.gov This makes it the method of choice for synthesizing sensitive or modified peptides, such as those containing phosphorylated or glycosylated residues, which would be damaged by harsh acidic conditions. nih.gov

Automation and Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance. chempep.com This property allows for the real-time monitoring of the deprotection step, making the process highly suitable for automated peptide synthesizers. altabioscience.com

The synthesis cycle involves anchoring the first Fmoc-protected amino acid to a solid resin. The Fmoc group is then removed with a base to free the amine. The next Fmoc-protected amino acid is activated and coupled to the free amine to form a peptide bond. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing TFA. acs.orgchempep.com The availability of a vast array of Fmoc-protected amino acids, including complex derivatives like this compound, has been crucial for the widespread adoption of this powerful technique in both academic research and the pharmaceutical industry. nih.govnih.gov

Data Tables

Table 1: Physicochemical Properties of Related Fmoc-Tyrosine Derivatives

PropertyFmoc-N-Me-Tyr(tBu)-OH chemicalbook.comsigmaaldrich.comFmoc-O-methyl-D-tyrosine chemimpex.com
CAS Number 133373-24-7201335-88-8
Molecular Formula C₂₉H₃₁NO₅C₂₅H₂₃NO₅
Molecular Weight 473.56 g/mol 417.47 g/mol
Appearance White powder or crystalsWhite to off-white powder
Melting Point 186-191 °C158 - 165 °C
Application Peptide SynthesisPeptide Synthesis, Drug Discovery
Key Features N-methylated, Side-chain tBu protectionO-methylated, D-configuration

This table provides data on compounds structurally related to this compound, illustrating the properties of its constituent parts.

Table 2: Impact of Specific Modifications in Peptide Synthesis

ModificationPrimary Advantage(s)Rationale for Use
N-Methylation Increased enzymatic stability; Enhanced membrane permeability; Conformational constraint. researchgate.netresearchgate.netpeptide.comTo improve peptide half-life, bioavailability, and to modulate receptor interaction (agonist vs. antagonist activity). peptide.comnih.gov
D-Amino Acid High resistance to proteolytic degradation; Structural modulation. lifetein.comnih.govrsc.orgTo significantly increase in vivo stability and explore novel peptide conformations for enhanced or new biological activities. taylorandfrancis.commdpi.com
O-Methylation (Tyrosine) Blocks phosphorylation; Removes H-bond donor capability; Increases lipophilicity. nih.govchemicalbook.comTo prevent metabolic modification, probe binding interactions, and improve cell penetration. nih.gov
Fmoc Group Base-labile α-amino protection; Orthogonal to acid-labile side-chain groups. nih.govchempep.comEnables use in the mild and widely adopted Fmoc-SPPS methodology, suitable for complex and sensitive peptides. altabioscience.com

This table summarizes the functional significance of each chemical modification present in this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H25NO5 B1442876 Fmoc-N-methyl-O-methyl-D-tyrosine CAS No. 193086-28-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-11-13-18(31-2)14-12-17)26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHSGZVWEBYEIV-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Integration of Fmoc N Methyl O Methyl D Tyrosine in Solid Phase Peptide Synthesis Spps Strategies

Challenges and Advancements in Coupling N-Methylated Amino Acid Residues in SPPS

The synthesis of peptides containing N-methylated amino acids presents significant challenges, primarily due to the steric hindrance imposed by the N-methyl group. cem.comresearchgate.net This steric bulk impedes the coupling of subsequent amino acids, often leading to incomplete reactions and the formation of deletion sequences, particularly when adjacent to other N-methylated residues. researchgate.net The decreased nucleophilicity of the N-methyl secondary amine further complicates the formation of the peptide bond.

Advancements to overcome these hurdles have focused on both methodological and chemical innovations. Microwave-assisted SPPS has emerged as a powerful tool, effectively driving difficult couplings to completion by providing localized and efficient heating. cem.com This technique has proven successful in minimizing difficulties associated with sterically hindered, non-standard amino acids like N-methylated derivatives. cem.com

Optimization of Coupling Reagents and Reaction Conditions

The choice of coupling reagent is paramount for the successful incorporation of N-methylated amino acids. Traditional carbodiimide (B86325) reagents like DCC and DIC, while widely used, often prove insufficient for these sterically demanding couplings. peptide.com More potent activating agents are required to achieve high yields and minimize side reactions.

Phosphonium and uronium salt-based reagents have demonstrated superior efficacy. Reagents such as PyBOP, PyAOP, and HATU are frequently employed for coupling N-methylated amino acids. researchgate.netpeptide.combachem.com PyAOP, in particular, is noted for its effectiveness in coupling N-protected N-methyl amino acids to other N-methyl amino acids. peptide.com HATU is also a successful coupling reagent for these challenging residues. peptide.com The development of novel reagents like COMU, which incorporates the Oxyma Pure additive, offers high coupling efficiencies comparable to HATU with improved safety and solubility profiles. bachem.com

In addition to the choice of reagent, optimizing reaction conditions is crucial. This includes adjusting the solvent, temperature, and reaction times. For instance, using a solvent mixture like 80% NMP/DMSO can improve resin swelling and increase coupling yields for hydrophobic sequences. nih.gov Double or even triple coupling cycles are common strategies to ensure the complete incorporation of the N-methylated residue. researchgate.net

Table 1: Commonly Used Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentClassKey Features
HATU Uronium SaltHighly efficient, commonly used for difficult couplings. peptide.com
PyAOP Phosphonium SaltParticularly effective for coupling N-methyl amino acids. peptide.com
PyBOP Phosphonium SaltUsed for challenging couplings, including N-methylated residues. researchgate.net
COMU Uronium SaltHigh efficiency comparable to HATU with a better safety profile. bachem.com
BTC (Triphosgene) Phosgene DerivativeForms highly reactive acid chlorides, effective for hindered couplings. researchgate.netacs.org

Mitigation of Steric Hindrance Effects Associated with N-Methylation

Beyond optimizing coupling reagents and conditions, several strategies have been developed to mitigate the steric hindrance of the N-methyl group. One approach involves the in situ formation of highly reactive acyl chlorides from the Fmoc-N-methyl amino acid using reagents like bis(trichloromethyl) carbonate (BTC) or triphosgene. researchgate.netacs.org These unhindered intermediates can then react more efficiently with the resin-bound peptide.

Another strategy involves the use of specialized protecting groups or backbone modifications. While not directly applicable to the coupling of Fmoc-N-methyl-O-methyl-D-tyrosine, understanding these concepts is relevant to the broader context of synthesizing N-methylated peptides. For instance, the use of pseudoprolines can disrupt secondary structures on the solid support, improving solvation and coupling efficiency. nih.gov

Role of the Fmoc Protecting Group in Orthogonal Deprotection Sequences

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS, enabling an orthogonal protection strategy. nih.govpeptide.com Orthogonality in this context means that different protecting groups can be removed under distinct chemical conditions without affecting each other. iris-biotech.debiosynth.com In Fmoc/tBu-based SPPS, the Fmoc group protects the α-amino group of the incoming amino acid and is removed at each cycle by treatment with a mild base, typically a solution of piperidine (B6355638) in DMF. iris-biotech.dealtabioscience.com

This base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups, such as the tert-butyl (tBu) group, which are stable to the piperidine treatment. peptide.comresearchgate.net These acid-labile groups, along with the resin linker, are typically removed at the end of the synthesis in a single step using a strong acid cocktail, often containing trifluoroacetic acid (TFA). nih.goviris-biotech.de This orthogonal scheme is highly advantageous for synthesizing complex peptides, including those containing modified residues like this compound, as it allows for precise control over the deprotection steps and minimizes unwanted side reactions. peptide.com

The use of the Fmoc group also offers a convenient method for monitoring the deprotection step, as the cleaved dibenzofulvene-piperidine adduct has a characteristic UV absorbance. nih.gov

Influence of O-Methyl Protection on Side Chain Reactivity During SPPS

The phenolic hydroxyl group of tyrosine is reactive and requires protection during SPPS to prevent undesired side reactions, such as O-acylation during coupling steps. A variety of protecting groups are available for the tyrosine side chain, with the tert-butyl (tBu) group being a common choice in standard Fmoc SPPS. researchgate.net

In the case of this compound, the hydroxyl group is protected by a methyl ether. This O-methyl group is a permanent protecting group, meaning it is stable to the standard conditions of both Fmoc deprotection (piperidine) and final cleavage from the resin with strong acids like TFA. This stability ensures that the O-methyl modification remains intact on the final peptide. The presence of the O-methyl group effectively prevents any side reactions at the tyrosine side chain throughout the synthesis.

Methodologies for Incorporation into Linear Peptide Sequences

The incorporation of this compound into a linear peptide sequence follows the general principles of Fmoc-SPPS, but with special attention to the coupling step due to its N-methylated nature. The standard cycle of deprotection, washing, coupling, and washing is employed. biosynth.com

The process begins with the deprotection of the N-terminal Fmoc group of the growing peptide chain on the solid support. peptide.com Following thorough washing, the this compound is activated in situ using a suitable coupling reagent (as discussed in section 3.1.1) and an appropriate base, such as N,N-diisopropylethylamine (DIEA). peptide.com The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed. peptide.com Given the challenges of coupling N-methylated residues, extended reaction times or double coupling protocols are often necessary to ensure the reaction goes to completion. researchgate.net The completeness of the coupling should be carefully monitored using a qualitative test such as the bromophenol blue test, as the traditional ninhydrin (B49086) test is not effective for secondary amines. peptide.com

Application in the Synthesis of Constrained and Cyclic Peptide Structures

N-methylated amino acids like this compound are valuable building blocks for the synthesis of constrained and cyclic peptides. researchgate.net N-methylation can induce specific conformational preferences in the peptide backbone, which can be exploited to favor cyclization or to create pre-organized structures for binding to biological targets. nih.gov Furthermore, backbone N-methylation is a known strategy to improve the membrane permeability and oral bioavailability of cyclic peptides. nih.gov

The synthesis of cyclic peptides containing this residue can be achieved through various strategies, including on-resin cyclization. nih.govresearchgate.net In a typical on-resin head-to-tail cyclization, the linear peptide is assembled on a resin functionalized with a linker that allows for selective cleavage of the side-chain protecting group of an amino acid intended for cyclization, while the peptide remains attached to the resin. Alternatively, after the assembly of the linear peptide, it can be cleaved from the resin in a way that leaves the C-terminal carboxylic acid and N-terminal amine free for a subsequent solution-phase cyclization. The incorporation of N-methylated residues can influence the efficiency of the cyclization step, and the choice of cyclization site is critical to avoid issues related to steric hindrance and reduced nucleophilicity. researchgate.net

Compatibility with Diverse Resins and Linkers in SPPS Protocols

The successful integration of structurally unique amino acid derivatives like this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the selection of an appropriate solid support (resin) and linker. The choice of resin dictates the C-terminal functionality of the final peptide (e.g., acid or amide) and influences the conditions required for cleavage. The N-methyl group on the alpha-amine of the tyrosine derivative introduces significant steric hindrance, which can impede coupling reactions. Therefore, resin and linker selection must account for both the desired final product and the specific reactivity of this modified amino acid.

The most common resins employed in Fmoc-SPPS are based on a 1% divinylbenzene (B73037) (DVB) cross-linked polystyrene matrix, which provides a balance of mechanical stability and good swelling properties in standard SPPS solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). The compatibility of this compound with several standard resins is discussed below.

Wang Resin

Wang resin is a benzyl (B1604629) alcohol-type support widely used for the synthesis of C-terminal peptide acids using the Fmoc strategy. The first amino acid is esterified to the resin's hydroxyl group. Subsequent cleavage from the resin, typically using a high concentration of trifluoroacetic acid (TFA) (e.g., 95%), yields the free peptide acid.

For a sterically hindered amino acid such as this compound, the initial loading onto Wang resin can be challenging and may require optimized coupling conditions to achieve satisfactory substitution levels. Pre-loaded Wang resins, where the first amino acid is already attached, are a common alternative to circumvent this difficult initial coupling step. While pre-loaded resins with this compound are not standard, the principles are based on the successful use of resins pre-loaded with similar derivatives like Fmoc-D-Tyr(tBu)-OH.

Rink Amide Resin

When the desired product is a C-terminal peptide amide, Rink Amide resin is the support of choice in Fmoc-SPPS. This resin features a highly acid-labile linker that, upon cleavage with a standard TFA cocktail, releases the peptide with a C-terminal amide functionality. The resin is typically provided with the linker already attached and functionalized with an Fmoc-protected amino group, ready for the coupling of the first amino acid.

The coupling of this compound to a Rink Amide resin would follow standard protocols, but the steric hindrance of the N-methyl group necessitates the use of potent activation reagents and potentially longer reaction times to ensure complete coupling. The stability of the Rink Amide linker to the basic conditions used for Fmoc deprotection is excellent, but care must be taken to avoid breakdown of the linker's benzyl ether moiety by using lower concentrations of TFA or adding scavengers during cleavage.

2-Chlorotrityl Chloride (2-CTC) Resin

The 2-Chlorotrityl chloride (2-CTC) resin is an exceptionally acid-labile support that offers significant advantages, particularly for complex or sensitive peptides. It is used to generate fully protected peptide acids, as cleavage can be achieved under extremely mild acidic conditions (e.g., 1% TFA in DCM or a mixture of acetic acid/trifluoroethanol/DCM). These mild conditions leave acid-labile side-chain protecting groups, like tBu, intact.

The key benefits of using 2-CTC resin for a sterically hindered residue like this compound include:

Suppression of Racemization : The attachment of the first amino acid proceeds with little to no racemization.

Inhibition of Side Reactions : The steric bulk of the trityl linker effectively prevents diketopiperazine formation, a common side reaction involving the first two amino acids of the chain.

Versatility : It is the resin of choice for preparing protected peptide fragments for use in convergent synthesis strategies.

Research has demonstrated the utility of 2-CTC resin as a temporary protecting group for the carboxylic acid during the N-methylation of amino acids on-resin, highlighting its compatibility with N-methylated structures. This makes it a highly suitable candidate for incorporating this compound as the C-terminal residue.

Interactive Data Tables

Table 1: Comparison of Resins for Peptide Acid Synthesis

This table summarizes the properties of common resins used for synthesizing peptides with a C-terminal carboxylic acid.

FeatureWang Resin2-Chlorotrityl Chloride (2-CTC) Resin
Linker Type p-Alkoxybenzyl alcohol2-Chlorotrityl
Final Product Peptide AcidProtected Peptide Acid
Typical Loading 0.3 - 0.8 mmol/g0.8 - 1.5 mmol/g
Cleavage Conditions High concentration TFA (e.g., 95%)Very mild acid (e.g., 1% TFA in DCM, AcOH/TFE/DCM)
Key Advantage Standard, cost-effective for peptide acids.Mild cleavage preserves side-chain protection; suppresses racemization and diketopiperazine formation.
Considerations for N-Methyl AA Initial loading can be sterically hindered.Excellent choice due to mild cleavage and suppression of side reactions.

Table 2: Properties of Rink Amide Resin for Peptide Amide Synthesis

This table details the characteristics of Rink Amide resin, the standard support for producing C-terminal peptide amides.

FeatureRink Amide Resin
Linker Type 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)phenoxy
Final Product Peptide Amide
Typical Loading 0.3 - 1.0 mmol/g
Matrix 1% DVB cross-linked polystyrene
Cleavage Conditions High concentration TFA (e.g., 90-95%) with scavengers
Key Advantage Reliable and standard method for peptide amide synthesis.
Considerations for N-Methyl AA Requires efficient coupling reagents to overcome steric hindrance.

Role of Fmoc N Methyl O Methyl D Tyrosine in Peptide and Peptidomimetic Design

Induction of Specific Conformational Biases and Secondary Structural Elements

The incorporation of Fmoc-N-methyl-O-methyl-D-tyrosine into a peptide sequence is a powerful tool for precisely controlling its three-dimensional structure. The N-methylation of the peptide backbone eliminates the amide proton, which is a crucial hydrogen bond donor. This single modification prevents the formation of canonical secondary structures like α-helices and β-sheets that rely on these hydrogen bonds. nih.gov Instead, it promotes the adoption of alternative conformations, such as β-turns and γ-turns. Furthermore, N-methylation can increase the propensity for a cis peptide bond conformation, which is sterically disfavored in most standard peptide linkages but can be critical for specific receptor-binding geometries. nih.govresearchgate.net

The D-stereochemistry of the amino acid further imposes significant conformational constraints. Introducing a D-amino acid into an L-peptide sequence can intentionally disrupt or reverse the direction of a peptide chain, inducing specific kinks and turns. rsc.orgfrontiersin.org When combined, the N-methylation and D-configuration work synergistically. For instance, the alternating arrangement of L- and D-amino acids can lead to the formation of unique helical structures or amphipathic peptides where all hydrophobic side chains are segregated to one face of the molecule, a feature that can be crucial for membrane interaction or protein binding. frontiersin.org

Modulation of Peptide Backbone Rigidity and Conformational Space

A primary goal in peptidomimetic design is to reduce the conformational flexibility of a peptide to lock it into its "bioactive" conformation—the specific shape it adopts when binding to its biological target. This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity. This compound is instrumental in achieving this. The methyl group on the nitrogen atom creates steric hindrance that significantly restricts rotation around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds, thereby limiting the available conformational space of the peptide backbone. nih.govresearchgate.netub.edu

This effect is analogous to the role of proline, the only naturally occurring N-alkylated amino acid, which is well-known for introducing rigidity into peptide chains. ub.eduupc.edu When multiple N-methylated residues are incorporated, especially within a cyclic peptide, the backbone can become highly rigid. ub.edu This rigidity not only helps in presenting the key pharmacophoric side chains in a stable and optimal orientation for receptor interaction but also contributes to a more defined structure in solution.

ModificationEffect on BackboneKey Outcome
N-Methylation Restricts φ and ψ bond rotation; removes H-bond donor.Reduces conformational flexibility; favors turn structures.
D-Stereocenter Induces local chain reversal or kinks.Introduces specific structural motifs.
Combined Synergistic restriction of conformational space.Highly constrained, pre-organized peptide backbone.

Impact on Peptide Folding Dynamics and Structural Stability

The stability of a peptide therapeutic in the body is paramount to its efficacy. Natural peptides are often rapidly degraded by proteases, limiting their therapeutic window. The modifications present in this compound provide a dual layer of protection against enzymatic degradation. Firstly, the D-configuration of the amino acid makes the adjacent peptide bonds unrecognizable to most endogenous proteases, which are stereospecific for L-amino acids. nih.govresearchgate.net This intrinsic resistance to proteolysis significantly enhances the peptide's half-life in serum. nih.gov

Secondly, N-methylation provides an additional shield. The steric bulk of the N-methyl group can physically block the approach of protease enzymes to the peptide backbone, further enhancing metabolic stability. researchgate.netresearchgate.net Studies have shown that combining D-amino acids with N-methylation results in peptides with exceptional stability in serum compared to their unmodified or singly-modified counterparts. nih.gov While these modifications enhance stability against degradation, the increased hydrophobicity conferred by methylation can, in some cases, influence folding dynamics by promoting self-association or aggregation. nih.gov

Modification FeatureImpact on StabilityReference
D-Amino Acid Renders peptide bonds resistant to proteases. nih.govresearchgate.net
N-Methylation Sterically hinders protease access to the backbone. researchgate.netresearchgate.net
Combined Effect Synergistically enhances serum stability and metabolic half-life. nih.gov

Influence on Molecular Recognition Processes: Receptor Binding Affinity and Selectivity

Ultimately, the value of a peptide therapeutic lies in its ability to bind to its target with high affinity and selectivity. The conformational control afforded by this compound is a key tool for optimizing these properties. By rigidifying the peptide in its bioactive conformation, the entropic cost of binding is lowered, which can lead to a substantial increase in binding affinity. upc.edu

More importantly, these modifications are critical for achieving receptor subtype selectivity. Many peptide hormones and neurotransmitters bind to a family of related receptors, and off-target binding can lead to unwanted side effects. N-methylation can be used to "fine-tune" the peptide's conformation to fit the unique topology of one receptor subtype over others. ub.edunih.gov A systematic "N-methyl scan," where different residues in a peptide are methylated, can reveal positions where the modification dramatically improves selectivity. nih.gov While introducing such modifications can sometimes abolish activity, strategic placement has been shown to enhance binding affinity by as much as 100-fold and significantly improve selectivity. nih.govacs.org

Stereochemical Considerations in the Design of D-Amino Acid Containing Peptides

The use of D-amino acids is a well-established strategy in peptide design that extends beyond simply increasing proteolytic stability. The specific stereochemistry of a D-amino acid residue forces the peptide backbone to adopt a conformation that is inaccessible to a sequence composed solely of L-amino acids. rsc.org This allows designers to explore a much wider range of structural possibilities.

One advanced application is the design of retro-inverso peptides. In these analogs, the sequence of a bioactive L-peptide is reversed, and all L-amino acids are replaced with D-amino acids. The resulting peptide has reversed amide bonds but can position the critical side chains in a topology that mimics the original peptide, often retaining or even improving biological activity while being highly resistant to proteolysis. nih.gov Furthermore, the incorporation of D-amino acids at specific positions can be used to probe the stereochemical requirements of a receptor's binding pocket, providing valuable information for structure-activity relationship (SAR) studies. rsc.org The presence of a D-amino acid can also fundamentally alter the self-assembly and packing of peptides, which is a critical consideration in the development of peptide-based biomaterials. rsc.org

Advanced Design Principles for Biologically Active Peptides and Peptidomimetics

This compound exemplifies the modern approach to peptide design, where multiple chemical modifications are combined to create molecules with superior drug-like properties. The overarching principle is to use conformational constraint as a tool to enhance stability, affinity, selectivity, and bioavailability. researchgate.netnih.gov

N-methylation, in particular, is a key tactic for improving oral bioavailability. By replacing an amide N-H group with an N-CH₃ group, the molecule's ability to form hydrogen bonds is reduced, which can mask the polar peptide backbone and increase its ability to passively diffuse across cell membranes. nih.govresearchgate.netub.edu The design process for a new peptidomimetic may involve creating a library of analogs where N-methylation and D-amino acid substitutions are systematically varied. researchgate.netnih.gov The most promising candidates from these screens, which exhibit a desirable combination of high stability and potent activity, can then serve as leads for the development of second-generation, non-peptide small molecules. upc.eduresearchgate.net

Pharmacological and Therapeutic Implications of Peptides Incorporating Fmoc N Methyl O Methyl D Tyrosine

Enhancements in Proteolytic Stability and Metabolic Resistance in Biological Systems

A primary obstacle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of Fmoc-N-methyl-O-methyl-D-tyrosine is a powerful strategy to confer resistance to this enzymatic breakdown. This enhanced stability arises from two key structural features.

Firstly, the presence of a D-amino acid, as opposed to the naturally occurring L-isomers, renders the peptide bond resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids. chemimpex.com Secondly, the N-methylation of the amide nitrogen sterically shields the adjacent peptide bond, further hindering access by proteolytic enzymes. nih.gov This modification effectively disrupts the hydrogen-bonding patterns and backbone conformation that proteases typically recognize, leading to a significant increase in the peptide's half-life in biological systems. One of the major benefits of N-methylation is the enhancement of a peptide's stability and bioavailability. nih.gov

Structural ModificationMechanism of ActionImpact on Peptide
D-amino acid Configuration Proteases are stereospecific and primarily recognize L-amino acids.Confers significant resistance to enzymatic degradation. chemimpex.com
N-methylation Provides steric hindrance at the amide bond, disrupting protease recognition sites.Increases metabolic stability and resistance to proteolytic cleavage. nih.gov
O-methylation Modifies the phenolic side chain, altering electronic properties.Influences solubility and can modulate receptor binding affinity. chemimpex.comchemimpex.com

Modulation of Passive Membrane Permeability and Cellular Uptake Mechanisms

For a drug to be effective, it must often cross cellular membranes to reach its intracellular target. Peptides, with their typically high number of hydrogen bond donors and acceptors, often exhibit poor membrane permeability. N-methylation, as present in this compound, plays a crucial role in overcoming this barrier. nih.gov

By replacing an amide proton with a methyl group, N-methylation reduces the number of hydrogen bond donors in the peptide backbone. This decrease in hydrogen bonding capacity disrupts the peptide's ability to form strong interactions with water molecules in the extracellular space, facilitating its partitioning into the lipid bilayer of the cell membrane. Furthermore, N-methylation can promote a conformational state that is more amenable to passive diffusion across the membrane. nih.gov Research indicates that while N-methylation can have a site-specific impact on cellular permeability, it generally has a positive influence on improving this characteristic in peptide structures. nih.gov

Influence on Bioavailability and Pharmacokinetic Profiles of Peptide Therapeutics

The bioavailability of a drug is determined by its absorption, distribution, metabolism, and excretion (ADME) profile. The structural modifications in this compound positively influence several of these pharmacokinetic parameters.

The enhanced proteolytic stability (resistance to metabolism) and improved membrane permeability (enhanced absorption) directly contribute to a significant increase in oral bioavailability. nih.govnih.gov Peptides that can resist degradation in the gastrointestinal tract and be efficiently absorbed into the bloodstream have a much greater chance of reaching their therapeutic target at effective concentrations. The increased stability also leads to a longer circulating half-life, potentially allowing for less frequent dosing. The strategic N-methylation of amino acids within a peptide sequence is a commonly used approach to address the short half-life of peptides, which in turn affects their bioavailability. nih.gov

Contributions to Drug Discovery and Development Endeavors

The unique properties conferred by this compound make it a valuable tool in various drug discovery and development programs. chemimpex.comchemimpex.com Its use allows for the creation of complex peptides with improved therapeutic profiles. chemimpex.com

In the design of enzyme inhibitors and receptor modulators, achieving high affinity and specificity is paramount. The O-methyl and N-methyl groups of this modified tyrosine can be used to fine-tune the interactions between a peptide and its biological target. chemimpex.com The O-methylation of the tyrosine side chain alters its electronic and steric properties, which can enhance or modify its binding to a receptor pocket. chemimpex.com N-methylation can constrain the peptide backbone, locking it into a bioactive conformation that fits the target site more precisely. These modifications are instrumental in the development of potent and selective therapeutic agents that can modulate the activity of specific enzymes or receptors involved in disease processes. chemimpex.com

The unique structure of this amino acid derivative makes it suitable for use in bioconjugation techniques, which are essential for creating targeted drug delivery systems. chemimpex.com By incorporating this compound into a peptide sequence, it can act as a stable linker or a recognition motif for specific cell types. This allows for the conjugation of cytotoxic agents or imaging probes to the peptide, which can then be selectively delivered to cancer cells or other pathological tissues, thereby improving therapeutic efficacy and reducing off-target side effects. chemimpex.com

Many neuropeptides have therapeutic potential but are limited by their poor stability and inability to cross the blood-brain barrier. The incorporation of modified amino acids like this compound is a key strategy in neuroscience research to overcome these challenges. chemimpex.com For instance, the synthesis of analogs of neuropeptides, such as dynorphin (B1627789) A, has utilized similar strategies to create versions with increased enzymatic stability. nih.gov This allows researchers to design neuropeptide analogs that are more stable and can effectively interact with receptors in the central nervous system. chemimpex.com This is crucial for developing treatments for neurological disorders and for studying the function of neurotransmitter pathways in the brain. chemimpex.com

Investigation in Anticancer and Antiviral Peptide Agents

The development of peptide-based therapeutics for oncology and virology is a rapidly advancing field. The introduction of this compound into peptide sequences is a sophisticated strategy to enhance their potential as anticancer and antiviral agents. This is attributed to the distinct advantages conferred by its N-methylation, O-methylation, and D-chirality.

N-methylation of the peptide backbone is a well-established method for improving the pharmacokinetic properties of bioactive peptides. nih.gov This modification enhances metabolic stability by protecting the amide bond from proteolytic degradation, a primary challenge for peptide drugs. merckmillipore.comingentaconnect.com Increased resistance to proteases can lead to a longer in vivo half-life. Furthermore, N-methylation can increase the lipophilicity of a peptide, which may improve its ability to permeate cell membranes and interact with intracellular targets. nih.govnih.gov The conformational rigidity imparted by N-methylation can also lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its target. nih.gov

The substitution of naturally occurring L-amino acids with their D-enantiomers is another powerful tool in peptide modification. The incorporation of a D-amino acid, such as in this compound, can significantly increase the resistance of peptides to enzymatic degradation. nih.govrsc.org Studies have demonstrated that replacing L-amino acids with D-amino acids can lead to enhanced stability and improved inhibitory activity in anticancer peptides. nih.gov In some instances, this modification has been shown to reduce toxicity towards normal cells, thereby improving the therapeutic index of the peptide. nih.gov For example, the D-amino acid-containing peptide analogue, D-CDT, has demonstrated potent anticancer properties. nih.gov

O-methylation of the tyrosine phenol (B47542) group eliminates the hydrogen-bonding capability of the hydroxyl group and alters its electronic properties. This can have significant effects on receptor binding and molecular interactions. In the context of antiviral research, a study on halogenated L-tyrosine derivatives as potential agents against SARS-CoV-2 found that methylation of the phenolic hydroxyl group influenced their antiviral activity. nih.gov This suggests that O-methylation can be a critical modification for modulating the biological activity of tyrosine-containing peptides.

While direct studies on peptides containing this compound are not extensively documented, the combination of these three modifications offers a compelling rationale for its use in designing novel anticancer and antiviral peptides with enhanced stability, bioavailability, and potentially novel mechanisms of action.

ModificationPotential Advantage in Anticancer/Antiviral Peptides
N-methylation Increased resistance to proteolysis, enhanced membrane permeability, and conformational rigidity. nih.govmerckmillipore.comnih.gov
D-amino acid Enhanced stability against enzymatic degradation and potentially improved inhibitory activity. nih.govrsc.orgnih.gov
O-methylation Altered receptor binding and modulation of biological activity. nih.gov

Utility in the Construction of Diversified Peptide Libraries for Biological Screening

Peptide libraries are powerful tools in drug discovery, allowing for the screening of vast numbers of compounds to identify new therapeutic leads. The inclusion of non-natural amino acids, such as this compound, in these libraries can significantly expand the accessible chemical space and lead to the discovery of peptides with novel properties.

The incorporation of N-methylated amino acids is a highly desirable strategy in the generation of peptide libraries aimed at producing drug-like molecules. nih.govacs.org N-methylation can introduce conformational constraints, leading to more defined secondary structures, and can improve the pharmacokinetic properties of the resulting peptides, such as proteolytic stability and cell permeability. nih.govingentaconnect.comnih.gov The ability to create libraries of peptides containing multiple N-methylated residues opens up the possibility of identifying high-affinity ligands for various biological targets. nih.govacs.orgnih.gov

While the synthesis of N-methylated amino acids and their incorporation into peptides can present challenges, established methods are available to facilitate their use in solid-phase peptide synthesis. nih.govacs.org The use of building blocks like this compound allows for the systematic introduction of these modifications into a peptide library.

The O-methyl group on the tyrosine side chain provides an additional point of diversity. It alters the hydrophobicity and electronic nature of the side chain compared to a standard tyrosine, which can lead to different binding interactions with biological targets. By including O-methylated tyrosine derivatives in a library, researchers can explore a wider range of potential binding modes.

The D-configuration of the amino acid further contributes to the diversity of the library by introducing a different stereochemistry. This can lead to peptides with unique three-dimensional structures that would not be accessible with only L-amino acids. rsc.org

FeatureAdvantage in Peptide Library Construction
Expanded Chemical Space The unique combination of N-methylation, O-methylation, and D-stereochemistry introduces novel structural and chemical properties into the library.
Drug-Like Properties The incorporation of N-methylated residues can lead to peptides with improved stability and permeability, increasing the likelihood of identifying viable drug candidates. nih.govingentaconnect.comnih.gov
Enhanced Structural Diversity The conformational constraints imposed by N-methylation and the alternative stereochemistry of the D-amino acid can generate a wider range of peptide conformations for screening. nih.govrsc.org

Advanced Research Applications and Future Directions for Fmoc N Methyl O Methyl D Tyrosine

Integration within Bioconjugation Chemical Methodologies

The incorporation of Fmoc-N-methyl-O-methyl-D-tyrosine into peptides has significant implications for bioconjugation strategies. Bioconjugation, the covalent linking of two biomolecules, is critical for creating targeted drug delivery systems, imaging agents, and functionalized biomaterials. chemimpex.comchemimpex.com The structure of this specific amino acid derivative both presents challenges and opens avenues for novel conjugation approaches.

A prominent strategy for site-selective protein modification is the "tyrosine-click" reaction, which targets the phenolic side chain of tyrosine residues. nih.govrsc.org This reaction, often utilizing reagents like 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs), allows for the chemoselective labeling of peptides and proteins under mild aqueous conditions. nih.gov However, in peptides containing this compound, the tyrosine hydroxyl group is capped with a methyl ether. This O-methylation renders the residue unreactive to PTAD-based tyrosine-click chemistry, effectively protecting it from this specific mode of conjugation. This can be strategically advantageous, allowing chemists to direct labeling to other native tyrosine residues within a peptide sequence while the O-methylated position remains inert.

Given the unavailability of the tyrosine side chain for direct conjugation, researchers must leverage other bioorthogonal chemistries. nih.govacs.org These reactions proceed with high specificity and efficiency in complex biological environments without interfering with native biochemical processes. acs.org Peptides incorporating this compound can be functionalized for bioconjugation by incorporating other reactive handles, such as azides or alkynes for copper-catalyzed or strain-promoted "click chemistry," or tetrazines for inverse-electron-demand Diels-Alder reactions. nih.govnih.gov These handles can be introduced on other amino acid side chains or at the peptide termini.

A novel and highly relevant approach involves using bioconjugation itself as a method for methylation. Recent research has demonstrated chemoenzymatic strategies where a peptide of interest is conjugated to the catalytic scaffold of a methyltransferase enzyme. nih.govillinois.edu This platform can induce robust backbone N-methylation on a variety of peptide substrates, including those with non-proteinogenic residues, offering a potential alternative to purely chemical synthesis routes for creating N-methylated peptide libraries. nih.govillinois.edu

Prospects in the Development of Next-Generation Peptide Therapeutics and Diagnostic Agents

Peptide-based drugs have seen a resurgence in interest, but their therapeutic potential is often limited by poor pharmacokinetic properties, such as low metabolic stability and oral bioavailability. nih.gov Chemical modifications are crucial to overcoming these hurdles. The incorporation of this compound is a prime strategy for enhancing the "drug-like" characteristics of peptide candidates.

N-methylation of the peptide backbone is a key modification that significantly improves metabolic stability by sterically hindering the approach of proteolytic enzymes that would otherwise cleave the amide bond. nih.govspringernature.com This modification can also enhance membrane permeability and oral bioavailability by reducing the hydrogen-bonding capacity of the backbone amide, thereby increasing lipophilicity. springernature.com Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, leading to improved receptor binding affinity and selectivity. nih.gov

The D-amino acid configuration provides an additional layer of proteolytic resistance, as proteases are stereospecific for L-amino acids. The O-methylation of the tyrosine side chain further contributes to stability by preventing modifications such as phosphorylation and sulfation, which can alter biological activity and signaling. It also enhances the hydrophobicity of the residue, which can be beneficial for interactions with hydrophobic targets. chemimpex.com

The combination of these three features—N-methylation, D-configuration, and O-methylation—in a single building block makes this compound a highly valuable component for designing next-generation peptide therapeutics with enhanced stability, improved bioavailability, and fine-tuned receptor interactions. These enhanced peptides are promising candidates for therapies in oncology and metabolic diseases, and as targeted diagnostic agents where in vivo stability is paramount.

Application of Computational Chemistry in Predicting Peptide Conformation and Biological Activity

The precise structural effects of incorporating modified amino acids are often difficult to predict empirically. Computational chemistry and molecular modeling have become indispensable tools for designing and understanding the behavior of complex peptides before their costly and time-consuming synthesis. nih.govyoutube.com

When this compound is incorporated into a peptide sequence, it introduces specific conformational constraints. The N-methyl group restricts rotation around the Cα-N bond, influencing the local backbone dihedral angles (phi, ψ) and favoring certain secondary structures. Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are used to parameterize these non-standard residues. This involves developing force fields that accurately describe the energies associated with bond lengths, angles, and torsions for the modified unit.

Once parameterized, molecular dynamics (MD) simulations can be performed to explore the conformational landscape of the peptide. These simulations can predict how N-methylation and O-methylation influence the peptide's folding, stability, and the presentation of its side chains for receptor interaction. For instance, modeling can reveal whether the modifications help to stabilize a specific turn or helical structure that is critical for biological activity. youtube.com Such computational studies can guide the rational design of peptide analogs with optimized binding affinities and specificities, accelerating the drug discovery process and reducing the reliance on large-scale empirical screening. acs.org

Emerging Synthesis Technologies for N-methylated D-amino Acids

The synthesis of N-methylated amino acids, particularly in their enantiomerically pure form, has historically been a challenge. rsc.org However, recent advancements in synthetic methodology have made these valuable building blocks more accessible. The technologies are broadly divided into solution-phase synthesis and on-resin methylation during solid-phase peptide synthesis (SPPS).

On-resin methylation is often preferred for its efficiency and compatibility with standard SPPS workflows. A common and effective method involves a three-step procedure directly on the resin-bound peptide:

Sulfonylation: The free N-terminal amine is activated with an o-nitrobenzenesulfonyl (o-NBS) group.

Methylation: The resulting sulfonamide is alkylated using a methylating agent.

Desulfonylation: The o-NBS group is removed to liberate the N-methylated amine, ready for the next coupling step. springernature.com

Recent innovations have focused on optimizing this process. One emerging technology uses 2-chlorotrityl chloride (2-CTC) resin not for peptide synthesis, but as a temporary, reusable protecting group for the carboxylic acid of the amino acid, allowing for efficient N-methylation in solution before the final Fmoc-protected product is cleaved from the resin. sigmaaldrich.com Another significant advance is the use of microwave irradiation, which can dramatically reduce reaction times for both the methylation steps and the subsequent, often difficult, coupling onto the sterically hindered N-methylated amine. springernature.com Researchers have successfully slashed the total N-methylation procedure time from around 4 hours to as little as 40 minutes using optimized reagents and conditions.

Table 1: Comparison of Selected Synthesis Methods for N-methylated Amino Acids
MethodDescriptionKey ReagentsAdvantagesLimitations/ChallengesReference
On-Resin Fukuyama-Mitsunobu ReactionA three-step process (sulfonylation, methylation, desulfonylation) performed directly on the solid support during SPPS.o-NBS-Cl, DBU, Methyl p-nitrobenzenesulfonateCompatible with standard Fmoc-SPPS; avoids synthesis of individual N-methylated building blocks.Can be time-consuming; coupling onto the N-methylated amine can be inefficient. rsc.org
Microwave-Assisted On-Resin MethylationUtilizes microwave energy to accelerate the on-resin methylation and subsequent coupling steps.Standard on-resin reagents + Microwave synthesizerDrastically reduces reaction times (from hours to minutes); can improve coupling efficiency.Requires specialized equipment; potential for side reactions if not carefully controlled. springernature.com
2-CTC Resin as Temporary Protecting GroupUses 2-CTC resin to temporarily protect the carboxylic acid, allowing for solution-phase N-methylation before cleaving the final Fmoc-N-Me-AA-OH product.2-CTC resin, Dimethyl sulfate (B86663) or Methyl iodideHigh yield and purity; resin can potentially be reused.Requires an additional synthesis step for the building block prior to its use in SPPS. sigmaaldrich.com
Reductive Amination (Solution Phase)A classical method involving the reaction of an amino acid with formaldehyde (B43269) and a reducing agent.Formaldehyde, Formic acid (Eschweiler-Clarke) or NaBH3CNCost-effective for some simple amino acids.Harsh reaction conditions; risk of over-methylation (N,N-dimethylation); potential for racemization. rsc.org

High-Throughput Screening Approaches for Peptides Containing this compound

Once peptides containing this compound are synthesized, the next crucial step in drug discovery is to screen libraries of these peptides to identify candidates with high affinity and specificity for a biological target. High-throughput screening (HTS) technologies are essential for this process. sigmaaldrich.com

Peptide libraries incorporating modified amino acids can be constructed using various methods. The "one-bead one-compound" (OBOC) approach is a powerful technique where large libraries are synthesized on resin beads, with each bead displaying a unique peptide sequence. nih.gov These libraries can be screened against a fluorescently-labeled target protein; beads that bind the target can be physically isolated, and the peptide sequence identified using techniques like tandem mass spectrometry.

Another prominent HTS method is affinity selection-mass spectrometry (AS-MS). In this approach, a peptide library is incubated in solution with an immobilized target. After washing away non-binders, the peptides with high affinity are released and identified by LC-MS/MS. nih.gov This method is highly sensitive and can rapidly screen large libraries.

Furthermore, competitive binding assays are a simple and effective HTS format. chemimpex.com In this setup, a known peptide ligand with a fluorescent tag is bound to the target. The peptide library is then screened for compounds that can displace the fluorescent ligand, resulting in a measurable change in the fluorescence signal. This allows for the rapid and cost-effective screening of large numbers of peptides. These HTS approaches are fully compatible with peptides containing this compound, enabling the discovery of novel and potent lead compounds for therapeutic development. illinois.edu

Table 2: Overview of High-Throughput Screening (HTS) Methods for Modified Peptide Libraries
HTS MethodPrincipleTypical ThroughputKey AdvantagesReference
One-Bead One-Compound (OBOC) LibrariesEach bead in a solid-phase library carries a unique peptide sequence. Beads are screened against a labeled target, and "hit" beads are isolated for sequencing.106 - 108 compoundsMassive library diversity; physical separation of hits. nih.gov
Affinity Selection-Mass Spectrometry (AS-MS)A solution-phase library is incubated with an immobilized target. Binders are isolated, eluted, and identified by LC-MS/MS.103 - 106 compoundsHigh sensitivity; identifies binders directly from a complex mixture. nih.gov
Peptide Display (e.g., mRNA, Phage)Peptides are physically linked to their encoding genetic material (mRNA or DNA). Libraries are screened by affinity binding, and hits are identified by sequencing the genetic tag.1010 - 1013 compoundsExtremely high diversity; links phenotype (binding) to genotype (sequence). nih.gov
Competitive Fluorescence-Based AssaysA library of unlabeled peptides competes with a fluorescently-labeled probe for binding to a target. Displacement of the probe leads to a change in fluorescence.104 - 106 compounds/daySimple, rapid, and cost-effective; homogeneous assay format. chemimpex.com

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Fmoc-N-methyl-O-methyl-D-tyrosine, and how can side reactions be minimized?

  • Methodological Answer : Synthesis typically involves sequential protection of the amino acid backbone. First, the tyrosine hydroxyl group is O-methylated using methyl iodide or dimethyl sulfate under basic conditions. N-methylation is then achieved via reductive alkylation (e.g., using formaldehyde and sodium cyanoborohydride) or via Fmoc-protected intermediates to prevent over-alkylation. The Fmoc group is introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a biphasic solvent system. Critical steps include strict temperature control (<0°C during Fmoc protection) and monitoring reaction progress via TLC or LC-MS. Side reactions like over-methylation or racemization are mitigated by optimizing stoichiometry and reaction time .

Q. Which analytical techniques are most reliable for assessing the purity and identity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 265–280 nm (for Fmoc absorption) is standard for purity assessment. Reverse-phase C18 columns and gradients of acetonitrile/water with 0.1% TFA are effective. Identity confirmation requires 1H^1H- and 13C^{13}C-NMR to verify methyl group positions and chiral integrity. Mass spectrometry (ESI-TOF) validates molecular weight. Specific optical rotation ([α]D[\alpha]_D) should align with literature values for D-configuration (e.g., -22° to -30° in DMF, as seen in related Fmoc-Tyr derivatives) .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during large-scale synthesis of this compound?

  • Methodological Answer : Chiral purity is maintained using enantiomerically pure starting materials (D-tyrosine) and avoiding racemization-prone conditions (e.g., high-temperature basic environments). Post-synthesis, chiral HPLC with columns like Chirobiotic T or Crownpak CR(+) resolves D/L enantiomers. For quantification, integrate peak areas and ensure D-enantiomer content exceeds 99% (as per ICH guidelines). Regular spiking experiments with L-isomers validate method sensitivity .

Q. What are common side reactions during solid-phase peptide synthesis (SPPS) involving this derivative, and how are they addressed?

  • Methodological Answer : Key side reactions include:

  • Dipeptide formation : Caused by incomplete Fmoc deprotection. Use 20% piperidine in DMF with 0.1 M HOBt to enhance deprotection efficiency.
  • β-Elimination : Occurs during O-methyl deprotection under acidic conditions. Avoid TFA exposure >2 hours; substitute with milder acids like HCl/dioxane.
  • Solvent residues : Residual DMF from SPPS can interfere with downstream assays. Triple washing with dichloromethane (DCM) and vacuum drying are critical .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability is temperature- and humidity-dependent. For long-term storage (-20°C), lyophilize the compound under argon and store in sealed vials with desiccants. In solution (DMF or DMSO), avoid repeated freeze-thaw cycles; use aliquots. Degradation (e.g., Fmoc cleavage or methyl ester hydrolysis) is monitored via HPLC every 6 months. Shelf life exceeds 2 years when stored at -80°C .

Data Analysis & Contradiction Resolution

Q. How can researchers resolve contradictions in solubility data between this compound and its phosphorylated analogs?

  • Methodological Answer : Phosphorylated analogs (e.g., Fmoc-O-dimethylphospho-D-tyrosine) exhibit lower solubility in organic solvents due to polar phosphate groups. For methylated derivatives, solubility in DMF or DCM is higher (~50 mg/mL). Contradictions arise from incomplete solubility testing protocols. Standardize measurements using nephelometry or UV-Vis turbidity assays at 600 nm. Pre-saturate solvents with nitrogen to exclude moisture interference .

Q. What strategies validate the absence of β-Ala impurities in this compound batches?

  • Methodological Answer : β-Ala impurities arise from Fmoc-OSu side reactions during synthesis. Use LC-MS with a hydrophilic interaction column (HILIC) to separate β-Ala-containing byproducts. Quantify via external calibration curves and enforce a threshold of <0.1% (w/w). Alternatively, perform Edman degradation to confirm N-terminal integrity .

Experimental Design Considerations

Q. How should researchers design kinetic studies to compare Fmoc deprotection rates between N-methylated and non-methylated tyrosine derivatives?

  • Methodological Answer : Use stopped-flow UV spectroscopy at 301 nm (Fmoc cleavage absorbance). Prepare 1 mM solutions in 20% piperidine/DMF and monitor deprotection rates at 25°C. Compare rate constants (kk) via pseudo-first-order kinetics. N-methylation typically slows deprotection due to steric hindrance; validate with DFT calculations on transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.